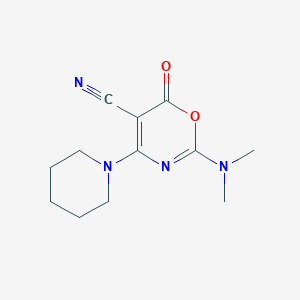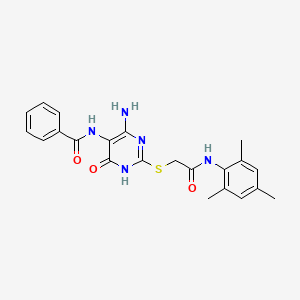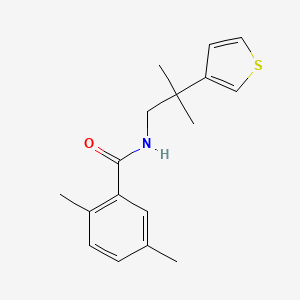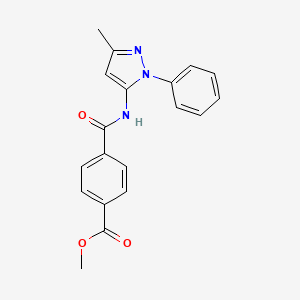![molecular formula C12H7FN4O2 B2571588 oxadiazol-5-yl]-3H-pyrimidin-4-one CAS No. 2108312-51-0](/img/structure/B2571588.png)
oxadiazol-5-yl]-3H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxadiazol-5-yl]-3H-pyrimidin-4-one is a heterocyclic compound that features both oxadiazole and pyrimidinone rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Mechanism of Action
Target of Action
Oxadiazol-5-yl]-3H-pyrimidin-4-one is a compound that has been synthesized and studied for its potential biological activities Oxadiazole derivatives have been found to interact with various targets, including the g-protein coupled bile acid receptor-1 (gpbar1) .
Mode of Action
For instance, some oxadiazole derivatives have been found to act as agonists of the GPBAR1 . This means they can bind to this receptor and activate it, leading to various downstream effects.
Biochemical Pathways
It is known that activation of gpbar1 can lead to various downstream effects, including the transcription of the proglucagon gene and the secretion of the incretin glp-1 . These effects can have various impacts on metabolic processes.
Pharmacokinetics
The pharmacokinetic properties of oxadiazole derivatives are generally influenced by their chemical structure and the presence of various functional groups .
Result of Action
Oxadiazole derivatives have been found to have various biological activities, including anticancer , antidiabetic , antiviral , and anti-inflammatory properties.
Action Environment
It is known that the biological activity of oxadiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Oxadiazol-5-yl]-3H-pyrimidin-4-one are largely determined by its interactions with various biomolecules. The compound has been found to interact with enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and can vary depending on the specific context of the biochemical reaction .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the context of the cellular process .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the function and activity of various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that involves interactions with transporters and binding proteins . This can influence its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of oxadiazol-5-yl]-3H-pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation . Another approach involves the reaction of carboxylic acids with Mitsunobu reagents, followed by heating under solvent-free conditions . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for yield and purity .
Chemical Reactions Analysis
Oxadiazol-5-yl]-3H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Oxadiazol-5-yl]-3H-pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is explored for its potential as an enzyme inhibitor.
Medicine: It has shown promise in the development of anticancer, antiviral, and antibacterial agents.
Comparison with Similar Compounds
Oxadiazol-5-yl]-3H-pyrimidin-4-one can be compared with other similar compounds such as:
1,2,4-Oxadiazole: Known for its high-energy properties and use in pharmaceuticals.
1,3,4-Oxadiazole: Widely studied for its anticancer and antimicrobial activities.
1,2,5-Oxadiazole: . The uniqueness of this compound lies in its combined structural features, which allow it to exhibit a broader range of biological activities and applications.
Properties
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN4O2/c13-9-4-2-1-3-7(9)10-16-12(19-17-10)8-5-14-6-15-11(8)18/h1-6H,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUHRKXNGWMKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=CNC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2571505.png)
![N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2571507.png)
![4-(2-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2571509.png)

![N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2571512.png)

![5-(4-methoxybenzyl)-4-oxo-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2571514.png)
![[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine;trihydrochloride](/img/structure/B2571515.png)

![N-butyl-N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2571520.png)


![1-((2-amino-2-oxoethyl)thio)-N-cyclohexyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2571524.png)

